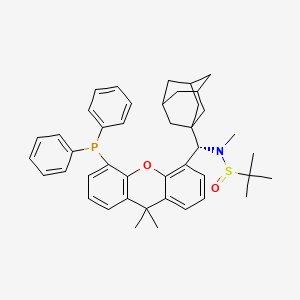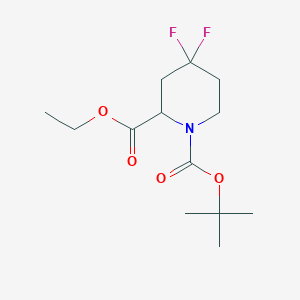
5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms at the 5 and 7 positions of the quinazolinone ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroanthranilic acid and formamide.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the quinazolinone ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, recrystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.
Medicine: The compound’s potential therapeutic applications are of significant interest. It is investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are exploring its use in drug development for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxyl group at the 2-position plays a crucial role in its activity by forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
2-Hydroxyquinazolin-4(3H)-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
5,7-Dichloro-2-hydroxyquinazolin-4(3H)-one: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
5,7-Dimethyl-2-hydroxyquinazolin-4(3H)-one: Contains methyl groups, which affect its hydrophobicity and biological activity.
Uniqueness: 5,7-Difluoro-2-hydroxyquinazolin-4(3H)-one is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence its reactivity and interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H4F2N2O2 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
5,7-difluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-8(14)12-7(6)13/h1-2H,(H2,11,12,13,14) |
Clave InChI |
QAARCMIOXCJSKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)NC2=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)

![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)

![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)

